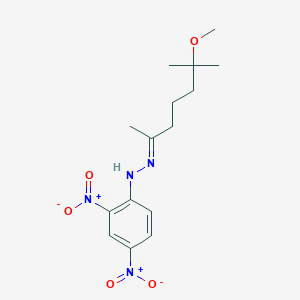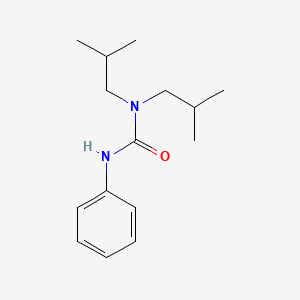![molecular formula C23H21N3O2 B5794350 N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5794350.png)
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide, also known as IPA-3, is a small molecule inhibitor that targets the Rho GTPase family of proteins. These proteins are involved in a variety of cellular processes, including cell migration, proliferation, and differentiation. IPA-3 has been shown to be a potent inhibitor of RhoA activation, which makes it a promising tool for studying the role of Rho GTPases in cellular processes.
Mecanismo De Acción
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide inhibits RhoA activation by binding to the RhoA-specific guanine nucleotide exchange factor (GEF), LARG. This binding prevents LARG from activating RhoA, which in turn prevents downstream signaling pathways from being activated. The exact mechanism by which this compound binds to LARG is still being studied, but it is thought to involve interactions with specific amino acid residues in the protein.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells. These effects include decreased cell migration, increased cell adhesion, and altered cytoskeletal dynamics. This compound has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising tool for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is its specificity for RhoA activation. This specificity allows researchers to study the role of RhoA in cellular processes without affecting other Rho GTPases. However, this compound has some limitations as well. It has been shown to be toxic to some cell types at high concentrations, and its effects on non-cancerous cells are not well understood.
Direcciones Futuras
There are many potential future directions for research involving N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide. One area of interest is the use of this compound in cancer research. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the study of the effects of this compound on non-cancerous cells. Understanding the effects of this compound on normal cells will be important for determining its safety and potential as a therapeutic agent. Finally, the development of more specific inhibitors of RhoA activation, based on the structure of this compound, could lead to the development of new drugs for a variety of diseases.
Métodos De Síntesis
The synthesis of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with isopropylamine to form the corresponding amide. This amide is then coupled with 1-naphthalenemethyl bromide using standard coupling reagents to form the final product.
Aplicaciones Científicas De Investigación
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been used extensively in scientific research to study the role of Rho GTPases in cellular processes. It has been shown to inhibit RhoA activation in a variety of cell types, including cancer cells, fibroblasts, and neurons. This inhibition has been linked to a variety of cellular effects, including decreased cell migration, increased cell adhesion, and altered cytoskeletal dynamics.
Propiedades
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-16(2)26(15-21-24-22(25-28-21)18-10-4-3-5-11-18)23(27)20-14-8-12-17-9-6-7-13-19(17)20/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRRWSOTYQLFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794281.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5794283.png)

![N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5794293.png)
![4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5794297.png)

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5794329.png)
![methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5794331.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5794336.png)

![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)

